molecular formula C22H25NO4 B15031627 ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B15031627
M. Wt: 367.4 g/mol
InChI Key: FYVSOYYJHZCFIA-UHFFFAOYSA-N
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Description

Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetracyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: The tert-butyl, methyl, and ethyl groups are introduced through alkylation reactions, using reagents such as tert-butyl chloride, methyl iodide, and ethyl bromide.

    Final Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the alkylation and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or to remove specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[114002,6

    Medicinal Chemistry: This compound could be used as a scaffold for the development of new pharmaceuticals, particularly those targeting complex biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound could be used to study the effects of complex organic molecules on biological systems, potentially leading to new insights into cellular processes.

Mechanism of Action

The mechanism by which ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate exerts its effects is likely complex and multifaceted. It may interact with various molecular targets, including enzymes and receptors, through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved would depend on the context in which the compound is used, such as its role in a pharmaceutical or as a material.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate: shares similarities with other tetracyclic compounds, such as certain alkaloids and synthetic analogs.

    Tetracyclic Alkaloids: These natural products often have complex structures and significant biological activity.

    Synthetic Tetracyclic Compounds: These are often designed for specific applications, such as pharmaceuticals or materials.

Uniqueness

What sets ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate apart is its specific combination of functional groups and its unique tetracyclic structure

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

InChI

InChI=1S/C22H25NO4/c1-6-25-21(24)17-13(2)27-20-15-10-8-7-9-14(15)19-16(18(17)20)11-23(12-26-19)22(3,4)5/h7-10H,6,11-12H2,1-5H3

InChI Key

FYVSOYYJHZCFIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C(C)(C)C)C

Origin of Product

United States

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